![molecular formula C12H15N3O B1436420 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine CAS No. 1507668-96-3](/img/structure/B1436420.png)
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine
Overview
Description
“2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine” is a chemical compound with the CAS Number: 1507668-96-3 . It has a molecular weight of 217.27 . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of the compound is 2-(5-methylimidazo[1,2-a]pyridin-2-yl)morpholine . The InChI code is 1S/C12H15N3O/c1-9-3-2-4-12-14-10(8-15(9)12)11-7-13-5-6-16-11/h2-4,8,11,13H,5-7H2,1H3 .Physical And Chemical Properties Analysis
The compound is in the form of an oil . It has a molecular weight of 217.27 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Heterocyclic Synthesis and Chemical Intermediates
Compounds similar to 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine play a crucial role in heterocyclic synthesis, serving as intermediates for the development of various heterocyclic compounds. For example, research by Ho and Suen (2013) highlights the synthesis of novel heterocyclic derivatives incorporating a thioxopyrimidine moiety, showcasing the utility of related compounds in synthesizing diverse heterocyclic frameworks Ho & Suen, 2013. Similarly, the work of Chandra Mohan et al. (2013) on water-mediated hydroamination and silver-catalyzed aminooxygenation processes emphasizes the role of imidazo[1,2-a]pyridines in aqueous syntheses Chandra Mohan, Rao, & Adimurthy, 2013.
Pharmacological Activities
The structural analogs of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine have been investigated for various pharmacological activities. The synthesis and in vitro antiproliferative activity of 2-thioxoimidazo[4,5-b]pyridine derivatives, as explored by Nowicka et al. (2015), illustrate the potential of these compounds in developing new cancer treatments Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, Zubiak, & Kołodziejczyk, 2015. Furthermore, the study of benzimidazole derivatives containing morpholine skeleton as glucosidase inhibitors with antioxidant activity by Özil, Parlak, & Baltaş (2018) showcases the diverse biological activities of these compounds, including their role in managing diabetes and oxidative stress Özil, Parlak, & Baltaş, 2018.
Organic Synthesis and Catalysis
Research into novel synthetic pathways and catalysis also benefits from compounds related to 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine. The synthesis of new organic heterocyclic salts through unexpected Knoevenagel self-condensation reactions, as investigated by Shaabani et al. (2010), demonstrates the innovative use of heterocyclic compounds in developing new chemical entities Shaabani, Sarvary, Keshipour, Rezayan, & Ghadari, 2010.
properties
IUPAC Name |
2-(5-methylimidazo[1,2-a]pyridin-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-3-2-4-12-14-10(8-15(9)12)11-7-13-5-6-16-11/h2-4,8,11,13H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXYVKULVLMAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3CNCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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